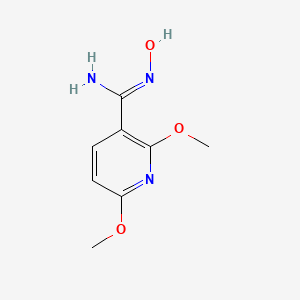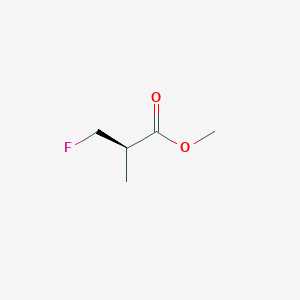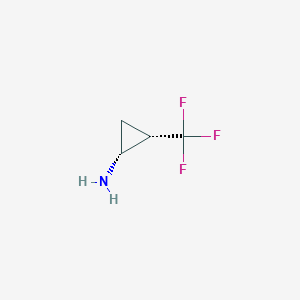
(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine is a chiral cyclopropane derivative characterized by the presence of a trifluoromethyl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a trifluoromethyl-substituted alkene with a nitrogen-containing reagent under specific conditions. Catalysts such as rhodium or copper complexes are often used to facilitate the cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and advanced purification techniques like chromatography and crystallization are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce amines or hydrocarbons.
科学研究应用
Chemistry
In chemistry, (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential effects on biological systems. Its chiral nature and functional groups make it a candidate for investigating enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical intermediate. Its structural features may impart desirable pharmacokinetic properties to drug candidates.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
作用机制
The mechanism by which (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within cells.
相似化合物的比较
Similar Compounds
(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(1R,2S)-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an amine.
(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-thiol: Features a thiol group in place of the amine.
Uniqueness
(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine is unique due to its combination of a trifluoromethyl group and an amine group on a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C4H6F3N |
|---|---|
分子量 |
125.09 g/mol |
IUPAC 名称 |
(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2/t2-,3+/m0/s1 |
InChI 键 |
UDWSAEWNKJDWHU-STHAYSLISA-N |
手性 SMILES |
C1[C@@H]([C@@H]1N)C(F)(F)F |
规范 SMILES |
C1C(C1N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


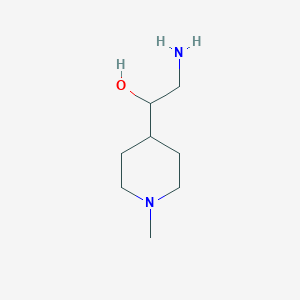
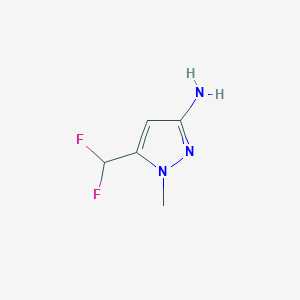
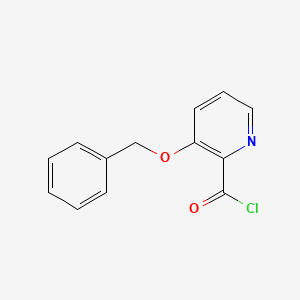
![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)
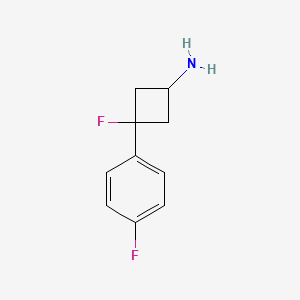
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)

![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)
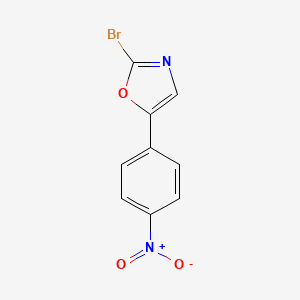
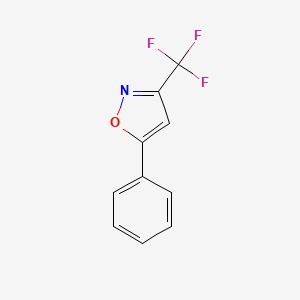
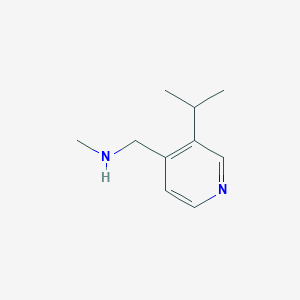
![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)
